molecular formula C26H31N7O2 B5549805 3-甲基-6-[4-({4-[6-(4-甲基-1-哌啶基)-3-嘧啶嗪基]-1-哌嗪基}羰基)苯氧基]嘧啶嗪

3-甲基-6-[4-({4-[6-(4-甲基-1-哌啶基)-3-嘧啶嗪基]-1-哌嗪基}羰基)苯氧基]嘧啶嗪

货号 B5549805
分子量: 473.6 g/mol
InChI 键: JXQYXJSSFRVTAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized by treating specific acids with hydrazinylpyridazine in dichloromethane, followed by a series of reactions involving lutidine and tetrafluoroborate in cold conditions, and then heating with chloroamine T in ethanol (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques like IR, NMR, LC-MS, and confirmed through X-ray diffraction (XRD) techniques. Density Functional Theory (DFT) calculations are also performed to ensure the harmony between theoretical and experimental values (Sallam et al., 2021).

Chemical Reactions and Properties

Specific interactions such as C-H...N intermolecular hydrogen bond and C-Cl...cg interactions are observed in these compounds. Hirshfeld surface analysis and energy frameworks are constructed to understand the molecular packing and the different intermolecular interaction energies (Sallam et al., 2021).

Physical Properties Analysis

The physical properties, such as crystallization patterns and space groups, are crucial for understanding these compounds. For example, the mentioned compound by Sallam et al. (2021) crystallizes in the monoclinic crystal system with space group P21/c.

Chemical Properties Analysis

The chemical properties, including the HOMO-LUMO energy gap and global reactivity descriptor values, are significant in determining the stability and reactivity of the compound. These properties are often determined through DFT calculations (Sallam et al., 2021).

科学研究应用

合成和结构分析

一项研究重点介绍了嘧啶嗪类似物的合成和结构分析,包括详细的光谱和 XRD 技术,以阐明它们的结构。这些化合物由于其多样的生物活性而显示出重要的药学意义 (Sallam 等人,2021).

药理活性

关于合成具有抗组胺活性的嗜酸性粒细胞浸润抑制剂的研究评估了一系列三唑和咪唑嘧啶嗪。这些化合物既表现出抗组胺活性,又对嗜酸性粒细胞趋化性具有抑制作用,表明在治疗特应性皮炎和过敏性鼻炎方面具有潜在应用 (Gyoten 等人,2003).

抗炎和镇痛活性

另一项研究合成了新型苯并噻吩三唑嘧啶嗪衍生物,然后评估了它们的抗炎活性。其中一些化合物显着减少了水肿,显示出有希望的抗炎特性 (Zaher 等人,2012).

抗糖尿病潜力

合成了三唑-嘧啶嗪-6-基取代哌嗪,并评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力,作为抗糖尿病药物开发的一种机制。这些化合物显示出很强的抑制潜力和抗氧化活性,突出了它们作为抗糖尿病药物的潜力 (Bindu 等人,2019).

除草活性

一项关于新型嘧啶嗪衍生物的合成和除草活性的研究发现,一些化合物表现出优异的除草活性。这项研究为开发新的农业化学品打开了大门 (Xu 等人,2012).

作用机制

If this compound is a drug or a biologically active molecule, its mechanism of action would depend on its structure and the target it interacts with. This could be determined through biological assays and computational modeling .

安全和危害

The safety and hazards associated with the compound would depend on its reactivity and biological activity. This information is typically obtained through toxicity studies .

未来方向

Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its biological activity, or developing applications for it in fields such as medicine or materials science .

属性

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-19-11-13-31(14-12-19)23-8-9-24(29-28-23)32-15-17-33(18-16-32)26(34)21-4-6-22(7-5-21)35-25-10-3-20(2)27-30-25/h3-10,19H,11-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQYXJSSFRVTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NN=C(C=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。